1-Decanol, 10-chloro-, acetate
Overview
Description
1-Decanol, 10-chloro-, acetate, also known as 10-chloro-1-decanol acetate, is an organic compound with the molecular formula C12H23ClO2 . It is a colorless to light yellow liquid . It is mainly used industrially as an intermediate in organic synthesis . It can be used to prepare some chemicals, coatings, resins, and plastics, and can also be used as a solvent and surfactant .
Synthesis Analysis
The synthesis of 10-chloro-1-decanol acetate can be carried out by reacting acetic anhydride with 10-chloro-1-decanol . The reaction conditions generally require longer reaction times and suitable reaction temperatures .Molecular Structure Analysis
The molecular structure of 10-chloro-1-decanol acetate consists of 12 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 234.76 .Physical And Chemical Properties Analysis
10-chloro-1-decanol acetate is a colorless to light yellow liquid . It is soluble in organic solvents such as ether and alcohol, but insoluble in water . It has a melting point of about -50 ℃ and a boiling point of about 267-269 ℃ . The density is approximately 1.014 g/mL .Safety and Hazards
10-chloro-1-decanol acetate is moderately toxic and should be handled with care . It is an irritant, so contact with skin and eyes should be avoided . Appropriate protective gloves, glasses, and protective clothing should be worn when using this compound . Good ventilation should be ensured during operation to avoid inhaling its vapor . In case of inhalation or contact with this compound, medical attention should be sought immediately .
properties
IUPAC Name |
acetic acid;10-chlorodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKSYSNJZPQHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCCCl)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40851210 | |
Record name | Acetic acid--10-chlorodecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40851210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decanol, 10-chloro-, acetate | |
CAS RN |
51309-11-6 | |
Record name | Acetic acid--10-chlorodecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40851210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.